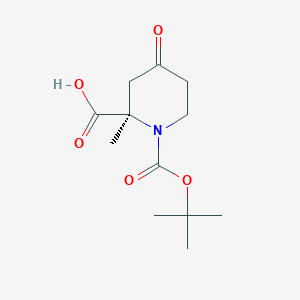
Benzoic acid, 3,4,5-triethoxy-, 1-(4-morpholinylmethyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Gamma-morpholino-beta-(3,4,5-triethoxybenzoxy)propyl)-5,6,7-trimethoxy-1(2H)-phthalazinone is a complex organic compound with potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Gamma-morpholino-beta-(3,4,5-triethoxybenzoxy)propyl)-5,6,7-trimethoxy-1(2H)-phthalazinone typically involves multiple steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic or basic conditions.
Introduction of the Trimethoxy Groups: The trimethoxy groups can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Gamma-morpholino-beta-(3,4,5-triethoxybenzoxy)propyl Side Chain: This step involves the reaction of the phthalazinone core with the appropriate side chain precursor, which can be synthesized separately through a series of reactions involving the formation of the morpholino ring and the triethoxybenzoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the phthalazinone core or the side chain, potentially converting ketone or nitro groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholino and triethoxybenzoxy groups could enhance its binding affinity and specificity, while the phthalazinone core could contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Similar compounds include other phthalazinone derivatives, such as:
2-(Gamma-morpholino-beta-(3,4,5-trimethoxybenzoxy)propyl)-5,6,7-trimethoxy-1(2H)-phthalazinone: Similar structure but with different substituents on the benzene ring.
2-(Gamma-piperidino-beta-(3,4,5-triethoxybenzoxy)propyl)-5,6,7-trimethoxy-1(2H)-phthalazinone: Similar structure but with a piperidine ring instead of a morpholino ring.
The uniqueness of 2-(Gamma-morpholino-beta-(3,4,5-triethoxybenzoxy)propyl)-5,6,7-trimethoxy-1(2H)-phthalazinone lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
Propriétés
Numéro CAS |
38952-88-4 |
|---|---|
Formule moléculaire |
C31H42ClN3O10 |
Poids moléculaire |
652.1 g/mol |
Nom IUPAC |
[1-morpholin-4-yl-3-(5,6,7-trimethoxy-1-oxophthalazin-2-yl)propan-2-yl] 3,4,5-triethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C31H41N3O10.ClH/c1-7-41-25-14-20(15-26(42-8-2)28(25)43-9-3)31(36)44-21(18-33-10-12-40-13-11-33)19-34-30(35)22-16-24(37-4)29(39-6)27(38-5)23(22)17-32-34;/h14-17,21H,7-13,18-19H2,1-6H3;1H |
Clé InChI |
PQIFWRMLJXIHTB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC(CN2CCOCC2)CN3C(=O)C4=CC(=C(C(=C4C=N3)OC)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)

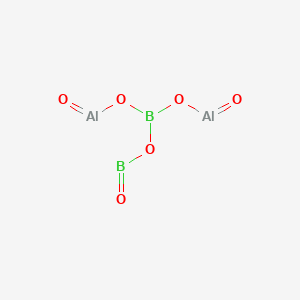
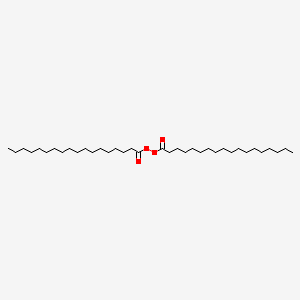
![N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)

![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)
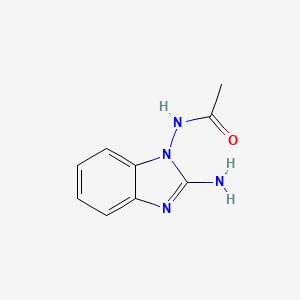

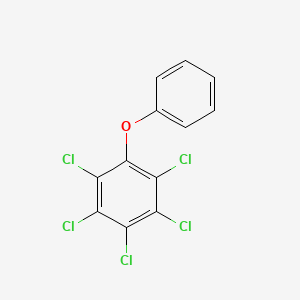
![7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13821477.png)
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine](/img/structure/B13821482.png)

